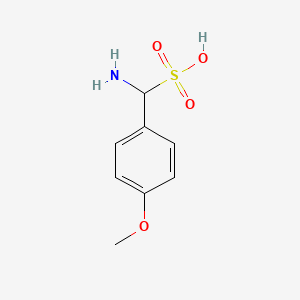![molecular formula C9H8N6O3 B14740063 1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine CAS No. 5347-87-5](/img/structure/B14740063.png)
1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine is a complex organic compound that features both nitro and indole functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine typically involves the reaction of nitroguanidine with indole derivatives under specific conditions. One common method involves the use of methanesulfonic acid as a catalyst to facilitate the reaction between cyclohexanone and phenylhydrazine hydrochloride, leading to the formation of the desired indole compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as hydrazinolysis of nitroguanidine, followed by protonation with strong mineral acids like nitric acid or perchloric acid .
Analyse Chemischer Reaktionen
Types of Reactions
1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have significant biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of 1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. This compound can modulate enzyme activity, inhibit viral replication, and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-3-nitroguanidine: Another nitroguanidine derivative with similar chemical properties.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity.
Triazoles: Compounds with similar structural features and biological activities.
Uniqueness
1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine is unique due to its combination of nitro and indole functional groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
5347-87-5 |
|---|---|
Molekularformel |
C9H8N6O3 |
Molekulargewicht |
248.20 g/mol |
IUPAC-Name |
1-[(2-hydroxy-1H-indol-3-yl)imino]-3-nitroguanidine |
InChI |
InChI=1S/C9H8N6O3/c10-9(14-15(17)18)13-12-7-5-3-1-2-4-6(5)11-8(7)16/h1-4,11,16H,(H2,10,14) |
InChI-Schlüssel |
HMUCNMLLWTYYMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=N)N[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1-(2-methyl-1,3-dithiolan-2-yl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]chromen-7-one](/img/structure/B14739983.png)

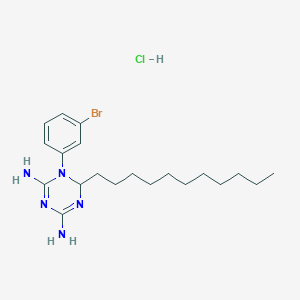
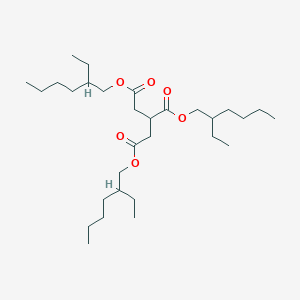
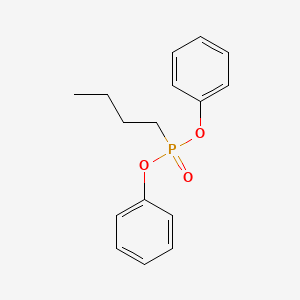
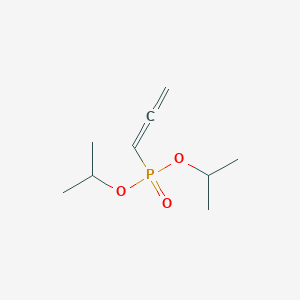
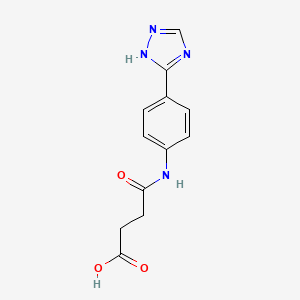


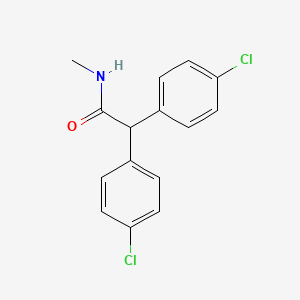
![2-[4-[(6-Chloropyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14740048.png)
![Ethyl (3Z)-2-cyano-3-[(4-methylphenyl)imino]-4,4-diphenylbutanoate](/img/structure/B14740056.png)
